n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide
Description
n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide is an acetamide derivative featuring a thiophene aromatic ring substituted with methyl groups at the 2- and 5-positions, linked to an ethylamine backbone. The acetamide moiety is further substituted with a methoxy group at the 2-position. Thiophene rings are notable for their electron-rich aromatic systems, which can influence molecular interactions and solubility. Its chirality (due to the ethylamine group) may also necessitate enantioselective synthesis or separation techniques, as seen in analogous compounds .
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-10(9(3)15-7)8(2)12-11(13)6-14-4/h5,8H,6H2,1-4H3,(H,12,13) |
InChI Key |
MQWXGTJLAMCSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide typically involves the acylation of 2,5-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with oxalyl chloride in the presence of a metal chloride catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.
Industry: The compound is used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can modulate enzyme activity or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural differences between n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide and related acetamide derivatives:
Aromatic Ring Modifications
- Thiophene vs. Phenyl: The thiophene ring in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to phenyl rings.
- Substituent Effects : The 2,5-dimethyl groups on the thiophene ring increase steric bulk and electron-donating effects, which could influence binding affinity in biological systems. In contrast, fluorine substituents in compounds 1b and 2b (3-fluoro and 3,5-difluorophenyl) add electronegativity, promoting dipole interactions and hydrogen bonding .
Acetamide Substituent Variations
- Methoxy vs. Chloro substituents (e.g., in alachlor) are electron-withdrawing, which may enhance reactivity but also increase toxicity, as seen in agrochemicals .
- Biological Implications : Methoxy-substituted acetamides, like the target compound, are less common in herbicides compared to chloroacetamides (e.g., alachlor), suggesting divergent applications .
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